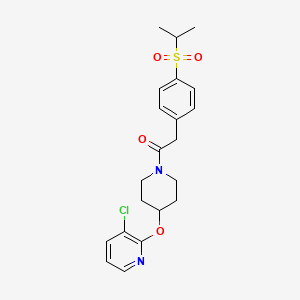

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic molecule with a variety of potential applications, especially in the fields of medicinal chemistry and pharmacology. Its structure is characterized by the presence of a chloropyridine moiety linked to a piperidine ring, which is further connected to a phenyl ethanone group featuring an isopropylsulfonyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Step 1: Synthesis of 3-chloropyridin-2-yl

Starting with pyridine, chlorination at the 3-position is achieved using reagents like thionyl chloride or phosphorus pentachloride.

Step 2: Formation of Piperidine Intermediate

The synthesized 3-chloropyridin-2-yl is then reacted with piperidine under basic conditions to form the intermediate 3-chloropyridin-2-ylpiperidine.

Step 3: Attachment of Isopropylsulfonyl Group

The phenyl group is substituted with an isopropylsulfonyl group using reagents such as isopropylsulfonyl chloride in the presence of a suitable base.

Step 4: Final Coupling Reaction

The intermediate product is then coupled with the substituted phenyl ethanone using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods:

Industrial synthesis may involve similar steps but optimized for large-scale production with more efficient reagents and reaction conditions, such as the use of continuous flow reactors for better control over reaction parameters and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: : The compound may undergo oxidation reactions at various positions, particularly at the ethanone group, using reagents like KMnO₄ or PCC (pyridinium chlorochromate).

Reduction: : Reduction reactions may target the carbonyl group, converting it to an alcohol using reagents like NaBH₄ or LiAlH₄.

Substitution: : Both nucleophilic and electrophilic substitutions can occur at the chloropyridine and phenyl rings, potentially modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: : KMnO₄, PCC

Reduction: : NaBH₄, LiAlH₄

Substitution: : Various nucleophiles and electrophiles depending on the desired modification.

Major Products:

The major products formed are typically derivatives of the original compound with slight modifications at the reactive sites, potentially leading to variations with different biological activities or properties.

Wissenschaftliche Forschungsanwendungen

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone has broad applications across multiple scientific disciplines:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : May be employed in studies involving receptor-ligand interactions due to its structural features.

Medicine: : Potential pharmacological agent targeting specific receptors or enzymes involved in various diseases.

Industry: : Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Wirkmechanismus

The compound's effects are mediated by its interactions with molecular targets such as enzymes, receptors, or ion channels. For example, its piperidine and chloropyridine moieties may allow it to bind selectively to neurotransmitter receptors, potentially modulating their activity. The isopropylsulfonyl group could influence the compound's solubility and ability to penetrate cell membranes, enhancing its overall bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

1-(4-(3-Chlorophenyl)piperidin-1-yl)ethanone: : Shares a similar piperidine-ethanone structure but lacks the sulfonyl substitution.

1-(4-((4-Chloropyridin-3-yl)oxy)piperidin-1-yl)-2-(4-(methanesulfonyl)phenyl)ethanone: : Similar structure but with variations in the substituents on the phenyl and pyridine rings.

Uniqueness:

The combination of the chloropyridine, piperidine, and isopropylsulfonyl groups gives the compound a unique profile in terms of chemical reactivity and potential biological activity, setting it apart from other related molecules.

Biologische Aktivität

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic compound that has gained attention in various fields of biological research due to its potential pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity:

- Molecular Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 373.87 g/mol

- CAS Number : 1448135-52-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloropyridinyl and piperidinyl moieties suggests potential interactions with neurotransmitter systems and other signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as inflammation or infection.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. For instance, derivatives of chloropyridinyl compounds have shown inhibitory effects on SARS-CoV-2 protease, suggesting that similar structures might offer therapeutic benefits against viral infections .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. Preliminary results indicate that it may possess significant activity against a range of bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The structural components of the compound suggest potential anti-inflammatory properties. Research into related compounds has shown that modifications can enhance their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Eigenschaften

IUPAC Name |

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-15(2)29(26,27)18-7-5-16(6-8-18)14-20(25)24-12-9-17(10-13-24)28-21-19(22)4-3-11-23-21/h3-8,11,15,17H,9-10,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPJLQHIWSUVMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.